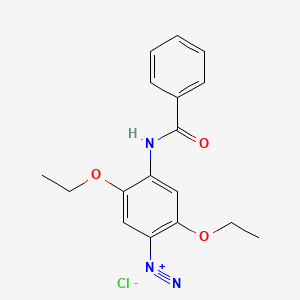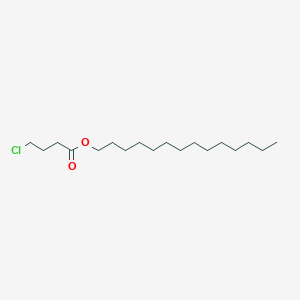
Diazene, dibutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, dibutyl, also known as di-n-butyldiazene, is an organic compound with the molecular formula C₈H₁₈N₂. It is a member of the diazene family, which are compounds containing a nitrogen-nitrogen double bond. This compound is characterized by its two butyl groups attached to the nitrogen atoms, making it a symmetrical molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazene, dibutyl can be synthesized through the oxidation of 1,2-di-n-butylhydrazine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or air. The reaction conditions often include a solvent like hexane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar oxidizing agents and solvents.
Chemical Reactions Analysis
Types of Reactions
Diazene, dibutyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine.
Solvents: Hexane, other organic solvents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Scientific Research Applications
Diazene, dibutyl has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of diazene, dibutyl involves its ability to undergo redox reactions. The nitrogen-nitrogen double bond can be reduced or oxidized, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the interaction with oxidizing and reducing agents, leading to the formation of azo compounds and hydrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
Diimide (HN=NH): A simpler diazene compound with similar redox properties.
Azobenzene: An organic diazene with aromatic groups instead of butyl groups.
Uniqueness
Diazene, dibutyl is unique due to its symmetrical structure with two butyl groups, which influences its reactivity and the types of reactions it undergoes. Its specific applications in organic synthesis and potential biological activity also distinguish it from other diazene compounds .
Properties
CAS No. |
2159-75-3 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
dibutyldiazene |
InChI |
InChI=1S/C8H18N2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
SZNDPAPNQABPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


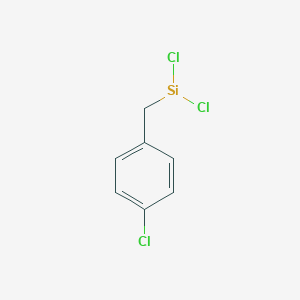
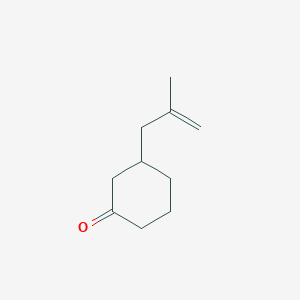

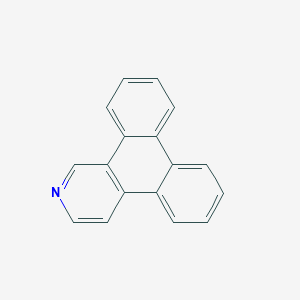
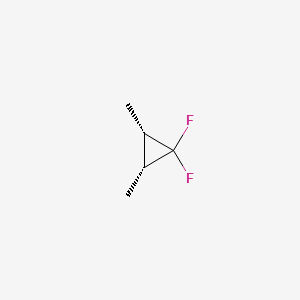
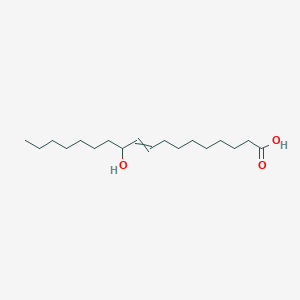
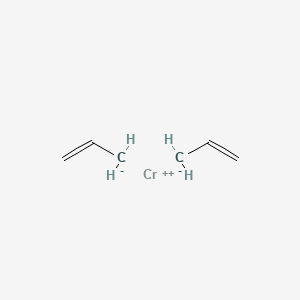

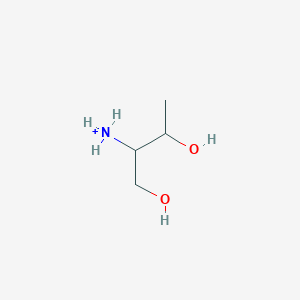
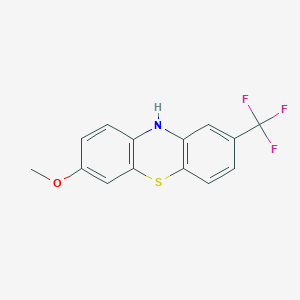
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
